Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
CAS No.:
Cat. No.: VC15742744
Molecular Formula: C11H13F2NO2
Molecular Weight: 229.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13F2NO2 |
|---|---|
| Molecular Weight | 229.22 g/mol |
| IUPAC Name | ethyl 5,5-difluoro-1,4,6,7-tetrahydroindole-2-carboxylate |
| Standard InChI | InChI=1S/C11H13F2NO2/c1-2-16-10(15)9-5-7-6-11(12,13)4-3-8(7)14-9/h5,14H,2-4,6H2,1H3 |
| Standard InChI Key | XQYNCEUOKCUTSX-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1)CCC(C2)(F)F |
Introduction
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. It features a unique structure with an ethyl ester group and difluoromethyl substituents, contributing to its chemical properties and potential applications. The indole framework is significant in medicinal chemistry due to its presence in many biologically active compounds.
Synthesis and Purification
The synthesis of Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves several key steps, often requiring the modification of indole derivatives. The specific methods of synthesis and the sources of starting materials can vary based on the desired purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed for purification to ensure high purity levels.
Chemical Reactions and Applications
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate can participate in several chemical reactions due to its functional groups. Each reaction requires specific conditions for optimal outcomes. For example, hydrolysis may require acidic conditions with prolonged reaction times for complete conversion.
Data suggests that modifications in the indole structure can enhance binding affinity or selectivity towards specific biological targets. This could lead to potential therapeutic applications in areas such as oncology or neurology. Research into its biological activity is ongoing to explore its efficacy and safety profiles in therapeutic contexts.
Physical and Chemical Data
| Property | Value |
|---|---|
| Molecular Formula | C12H14F2N2O2 |
| CAS Number | 1263082-55-8 |
| Molecular Weight | 229.22 g/mol |
| InChIKey | XQYNCEUOKCUTSX-UHFFFAOYSA-N |
| InChI | InChI=1S/C11H13F2NO2/c1-2-16-10(15)9-5-7-6-11(12,13)4-3-8(7)14-9/h5,14H,2-4,6H2,1H3 |
Biological Activity and Potential Applications
Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate exhibits moderate lipophilicity, which may influence its bioavailability. The compound's structural characteristics can be analyzed using various spectroscopic techniques to understand its potential interactions with biological targets.
Safety and Handling
While specific safety data for Ethyl 5,5-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is limited, compounds in this class generally require careful handling due to potential toxicity. It is advisable to follow standard laboratory safety protocols when handling this compound .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume